molecular formula C14H6Br2N2O8 B14746388 2,2'-Dibromo-6,6'-dinitrobiphenyl-4,4'-dicarboxylic acid CAS No. 5167-62-4

2,2'-Dibromo-6,6'-dinitrobiphenyl-4,4'-dicarboxylic acid

Cat. No.: B14746388
CAS No.: 5167-62-4
M. Wt: 490.01 g/mol
InChI Key: SJHFOGICWAUWQZ-UHFFFAOYSA-N
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Description

2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is an organic compound belonging to the biphenyl derivatives family. This compound is characterized by the presence of two bromine atoms, two nitro groups, and two carboxylic acid groups attached to a biphenyl core. The molecular formula of this compound is C14H6Br2N2O8, and it has a molecular weight of approximately 476.02 g/mol. It is known for its strong electron-withdrawing properties due to the presence of nitro groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid can be achieved through a multi-step process. One common method involves the Ullmann coupling reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and dimethylformamide (DMF) as the solvent. This reaction yields 4,4’-Dibromo-2,2’-dinitrobiphenyl, which can then be further functionalized to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Ullmann coupling reactions followed by subsequent functionalization steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups act as strong electron-withdrawing groups, influencing the compound’s reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, further affecting the compound’s behavior in chemical reactions. The carboxylic acid groups provide sites for hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar structure but lacks the carboxylic acid groups.

    2,2’-Dinitrobiphenyl: Lacks the bromine and carboxylic acid groups.

    4,4’-Dicarboxybiphenyl: Lacks the bromine and nitro groups

Uniqueness

2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is unique due to the combination of bromine, nitro, and carboxylic acid groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .

Properties

CAS No.

5167-62-4

Molecular Formula

C14H6Br2N2O8

Molecular Weight

490.01 g/mol

IUPAC Name

3-bromo-4-(2-bromo-4-carboxy-6-nitrophenyl)-5-nitrobenzoic acid

InChI

InChI=1S/C14H6Br2N2O8/c15-7-1-5(13(19)20)3-9(17(23)24)11(7)12-8(16)2-6(14(21)22)4-10(12)18(25)26/h1-4H,(H,19,20)(H,21,22)

InChI Key

SJHFOGICWAUWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2Br)C(=O)O)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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